![molecular formula C18H20N2O6S B2943051 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-75-6](/img/structure/B2943051.png)
2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield : A study by Pişkin, Canpolat, and Öztürk (2020) discusses zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives, including ones similar to the compound , demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II mechanisms in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Antimicrobial Activity
- Carbonic Anhydrase Inhibition : Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs with benzenesulfonamide derivatives. These compounds exhibited significant inhibitory effects on carbonic anhydrase II and I enzymes. Such inhibitory properties have potential therapeutic applications in managing conditions influenced by these enzymes (Alyar et al., 2018).
Environmental Impact and Analysis
- Presence in Outdoor Air Particulate Matter : Maceira, Marcé, and Borrull (2018) developed a method for detecting benzenesulfonamide derivatives, including compounds similar to the one , in outdoor air particulate matter. This study highlights the environmental presence and potential impact of such chemicals (Maceira, Marcé, & Borrull, 2018).
Synthesis and Characterization
- Novel Synthetic Approaches : Goldstein and Dambek (1990) discuss methods for synthesizing methyl 2-substituted-4-benzoxazolecarboxylates, which are related to the compound . Their research provides insights into novel synthetic pathways and potential modifications of similar compounds (Goldstein & Dambek, 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-20-8-9-26-15-6-4-12(10-14(15)18(20)21)19-27(22,23)17-11-13(24-2)5-7-16(17)25-3/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJOYBHLZGOWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


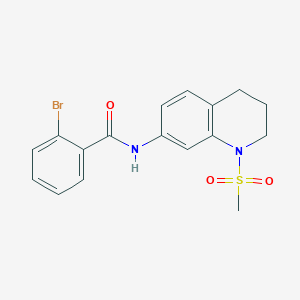
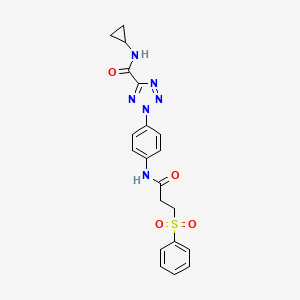
![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)
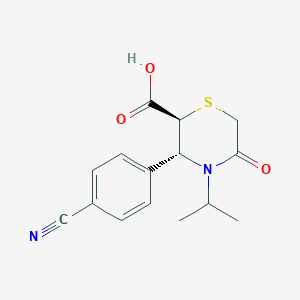


![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)
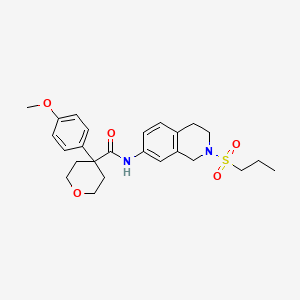
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

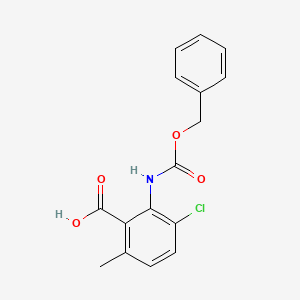
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)